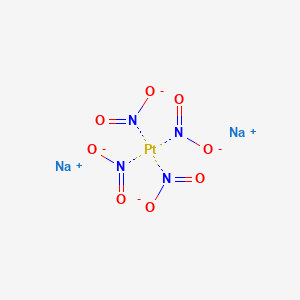
Disodium tetrakis(nitrito-N)platinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium tetrakis(nitrito-N)platinate is an inorganic compound that typically appears as orange-yellow crystals. It is primarily used in the preparation of other platinum complexes and serves as a catalyst and reagent in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: Disodium tetrakis(nitrito-N)platinate can be synthesized through the reaction of sodium nitrite with a platinum precursor under controlled conditions. The reaction typically involves the following steps:
- Dissolving a platinum salt, such as platinum(IV) chloride, in water.
- Adding sodium nitrite to the solution.
- Adjusting the pH to a slightly acidic range to facilitate the formation of the desired complex.
- Isolating the product by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Disodium tetrakis(nitrito-N)platinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state platinum complexes.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of different platinum complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of other ligands like ammonia, chloride, or phosphines.
Major Products: The major products formed from these reactions include various platinum complexes with different oxidation states and ligand environments .
科学的研究の応用
Disodium tetrakis(nitrito-N)platinate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other platinum complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as anticancer therapies.
作用機序
The mechanism by which disodium tetrakis(nitrito-N)platinate exerts its effects involves its interaction with molecular targets and pathways. The compound can coordinate with various ligands, leading to the formation of different platinum complexes. These complexes can interact with biological molecules, such as DNA and proteins, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the platinum complex formed .
類似化合物との比較
Amminebromidochloridonitrito-N-platinate(II): This compound has a similar coordination environment but includes different ligands.
Dichloridobis(ethane-1,2-diamine)platinum(IV) nitrate: Another platinum complex with different ligands and oxidation states.
Iron(III) hexacyanidoferrate(II): A coordination compound with a different metal center but similar coordination chemistry.
Uniqueness: Disodium tetrakis(nitrito-N)platinate is unique due to its specific ligand environment and the ability to form various platinum complexes through ligand exchange reactions.
特性
CAS番号 |
17031-24-2 |
|---|---|
分子式 |
N4Na2O8Pt-2 |
分子量 |
425.09 g/mol |
IUPAC名 |
disodium;platinum;tetranitrite |
InChI |
InChI=1S/4HNO2.2Na.Pt/c4*2-1-3;;;/h4*(H,2,3);;;/q;;;;2*+1;/p-4 |
InChIキー |
KVYUUUPIVIGIDE-UHFFFAOYSA-J |
正規SMILES |
N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Na+].[Na+].[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-Biphenyl]-4-propanol, beta-amino-, (betaR)-](/img/structure/B12644621.png)

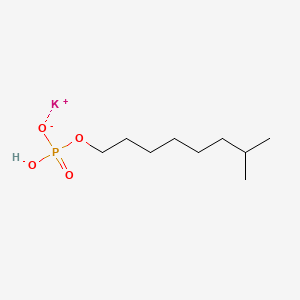

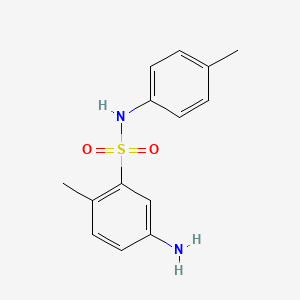
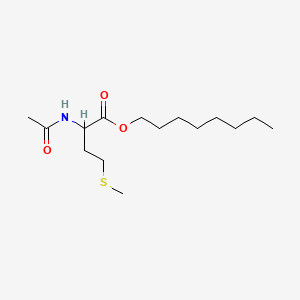
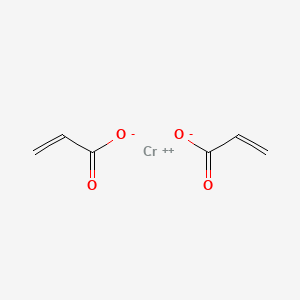
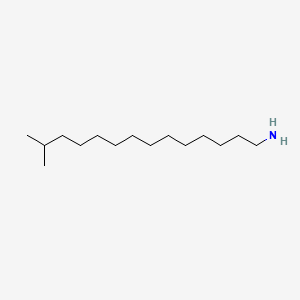
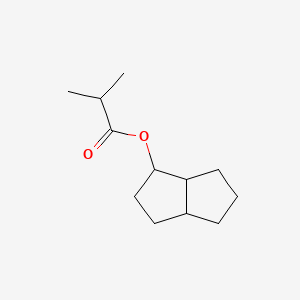

![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12644690.png)
![Tribenzo[b,m,tuv]picene](/img/structure/B12644694.png)

![Benzenesulfonamide, 3-(hexahydro-1H-1,4-diazepin-1-yl)-4-methoxy-N-[3-(methoxymethyl)phenyl]-](/img/structure/B12644703.png)
